BRD4 Selectivity Window: PF CBP1 vs. SGC-CBP30 vs. CPI-637
PF CBP1 provides a balanced selectivity window that minimizes BET family off-target effects while retaining sufficient biochemical potency for cellular studies. In head-to-head comparison using identical assay formats, PF CBP1 exhibits 139-fold selectivity over BRD4 in biochemical assays and >105-fold selectivity by isothermal titration calorimetry (ITC) . In contrast, SGC-CBP30 displays only 40-fold selectivity over BRD4(1) , while CPI-637 demonstrates >700-fold selectivity over BRD4 BD1 but inhibits BRD9 at concentrations below 1 μM [1].
| Evidence Dimension | Selectivity ratio (CBP IC₅₀ vs. BRD4 IC₅₀) |
|---|---|
| Target Compound Data | PF CBP1: 139-fold (biochemical assay); >105-fold (ITC) |
| Comparator Or Baseline | SGC-CBP30: 40-fold over BRD4(1), 250-fold over BRD4(2); CPI-637: >700-fold over BRD4 BD1 but inhibits BRD9 |
| Quantified Difference | PF CBP1 provides a selectivity window approximately 3.5× larger than SGC-CBP30 against BRD4(1), while avoiding the BRD9 off-target liability of CPI-637 |
| Conditions | Biochemical FP assay and ITC; recombinant bromodomain proteins |
Why This Matters
A >100-fold selectivity window is generally considered the minimum threshold for a high-quality chemical probe, enabling researchers to attribute observed cellular phenotypes to CBP/p300 inhibition rather than BET family off-target effects.
- [1] Chemical Probes Portal. CPI-637 Probe Report. View Source
